Bifunctional Reactivity: Direct Comparison of Post-Polymerization Functionalization Capability
Propargyl 2-bromoisobutyrate confers a terminal alkyne group to polymer chains that serves as an orthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a capability entirely absent in non-alkyne ATRP initiators such as ethyl 2-bromoisobutyrate (EBiB). This functional group is retained with high fidelity when conversion is limited to a low level, enabling subsequent quantitative block copolymer formation via click coupling [1].
| Evidence Dimension | Orthogonal post-polymerization reactivity |
|---|---|
| Target Compound Data | Terminal alkyne functionality present; enables CuAAC click chemistry |
| Comparator Or Baseline | Ethyl 2-bromoisobutyrate (EBiB): No orthogonal reactive group |
| Quantified Difference | Qualitative difference: presence of alkyne enables efficient block copolymer formation; absent in EBiB |
| Conditions | ATRP of styrene or methyl acrylate followed by azidation and Cu(I)-catalyzed click coupling |
Why This Matters
This bifunctionality is the sole reason for selecting this initiator over a non-functional analog when synthesizing polymer architectures that require post-polymerization modification or block copolymer synthesis.
- [1] Hasneen, A., Kim, S.-J., & Paik, H.-J. (2007). Synthesis and Characterization of Low Molecular Weight Poly(methyl acrylate)-b-Polystyrene by a Combination of ATRP and Click Coupling Method. Macromolecular Research, 15(6), 541–546. View Source
